![molecular formula C25H24N4O5S B301229 propan-2-yl 4-[(4Z)-3-methyl-5-oxo-4-{[1-(4-sulfamoylphenyl)-1H-pyrrol-2-yl]methylidene}-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B301229.png)
propan-2-yl 4-[(4Z)-3-methyl-5-oxo-4-{[1-(4-sulfamoylphenyl)-1H-pyrrol-2-yl]methylidene}-4,5-dihydro-1H-pyrazol-1-yl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl 4-[4-({1-[4-(aminosulfonyl)phenyl]-1H-pyrrol-2-yl}methylene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzoate ester, a pyrazole ring, and an aminosulfonyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 4-[(4Z)-3-methyl-5-oxo-4-{[1-(4-sulfamoylphenyl)-1H-pyrrol-2-yl]methylidene}-4,5-dihydro-1H-pyrazol-1-yl]benzoate typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the aminosulfonyl group. Common synthetic routes may involve:
Formation of the Pyrazole Ring: This can be achieved through the condensation of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the Aminosulfonyl Group: This step often involves the reaction of an amine with a sulfonyl chloride in the presence of a base.
Esterification: The final step involves the esterification of the benzoic acid derivative with isopropanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Isopropyl 4-[4-({1-[4-(aminosulfonyl)phenyl]-1H-pyrrol-2-yl}methylene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic aromatic substitution can occur, especially if the aromatic ring is activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Isopropyl 4-[4-({1-[4-(aminosulfonyl)phenyl]-1H-pyrrol-2-yl}methylene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism by which propan-2-yl 4-[(4Z)-3-methyl-5-oxo-4-{[1-(4-sulfamoylphenyl)-1H-pyrrol-2-yl]methylidene}-4,5-dihydro-1H-pyrazol-1-yl]benzoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The aminosulfonyl group can form hydrogen bonds with active sites, while the pyrazole ring can participate in π-π interactions, stabilizing the compound within the target site.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-amino-1-[4-(aminosulfonyl)phenyl]-4-(1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
- 1-[4-(aminosulfonyl)phenyl]-1,6-dihydropyrazolo[3,4-e]indazole-3-carboxamide
Uniqueness
Isopropyl 4-[4-({1-[4-(aminosulfonyl)phenyl]-1H-pyrrol-2-yl}methylene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C25H24N4O5S |
|---|---|
Molekulargewicht |
492.5 g/mol |
IUPAC-Name |
propan-2-yl 4-[(4Z)-3-methyl-5-oxo-4-[[1-(4-sulfamoylphenyl)pyrrol-2-yl]methylidene]pyrazol-1-yl]benzoate |
InChI |
InChI=1S/C25H24N4O5S/c1-16(2)34-25(31)18-6-8-20(9-7-18)29-24(30)23(17(3)27-29)15-21-5-4-14-28(21)19-10-12-22(13-11-19)35(26,32)33/h4-16H,1-3H3,(H2,26,32,33)/b23-15- |
InChI-Schlüssel |
HTTLFCIXRYLGOB-HAHDFKILSA-N |
Isomerische SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC=CN2C3=CC=C(C=C3)S(=O)(=O)N)C4=CC=C(C=C4)C(=O)OC(C)C |
SMILES |
CC1=NN(C(=O)C1=CC2=CC=CN2C3=CC=C(C=C3)S(=O)(=O)N)C4=CC=C(C=C4)C(=O)OC(C)C |
Kanonische SMILES |
CC1=NN(C(=O)C1=CC2=CC=CN2C3=CC=C(C=C3)S(=O)(=O)N)C4=CC=C(C=C4)C(=O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


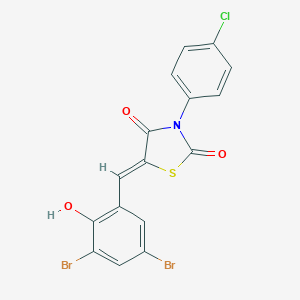
![3-(4-Chlorophenyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B301147.png)
![(5Z)-3-(4-chlorophenyl)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301148.png)

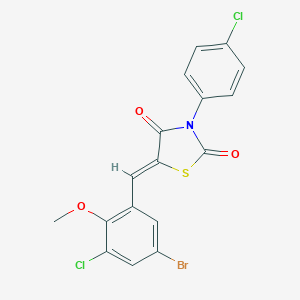
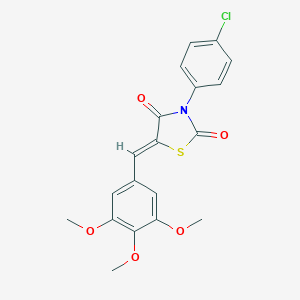
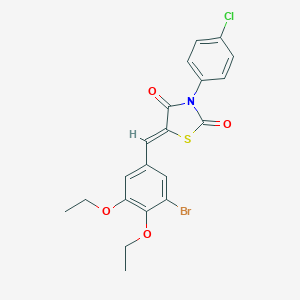
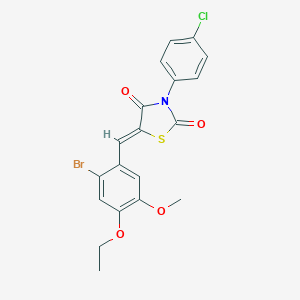
![2-[(4-{(Z)-[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzonitrile](/img/structure/B301158.png)

![2-[(4-ethoxyphenyl)imino]-5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301165.png)
![5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301167.png)
![2-[(4-Ethoxyphenyl)imino]-5-[(5-{2-nitrophenyl}-2-furyl)methylene]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301168.png)
![2-[(4-Ethoxyphenyl)imino]-5-(2-furylmethylene)-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301169.png)
